(4-Formyl-2,6-dimethoxyphenoxy)acetic acid
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Overview
Description
(4-Formyl-2,6-dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H12O6. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenoxyacetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from the deprotonation of 4-hydroxy-3,5-dimethoxybenzaldehyde attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: (4-Carboxy-2,6-dimethoxyphenoxy)acetic acid.
Reduction: (4-Hydroxymethyl-2,6-dimethoxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
(4-Formyl-2,6-dimethoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid depends on its specific application and the context in which it is used. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (4-Formyl-2,6-dimethoxyphenyl)acetic acid
- (4-Formyl-2,6-dimethylphenoxy)acetic acid
- (4-Formyl-2,6-dimethoxyphenoxy)propionic acid
Comparison: (4-Formyl-2,6-dimethoxyphenoxy)acetic acid is unique due to the presence of both formyl and methoxy groups on the phenoxyacetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of methoxy groups can enhance the compound’s solubility and stability, while the formyl group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAVTAELGZGLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397449 |
Source
|
Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812642-73-2 |
Source
|
Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C11H12O6 []. Using this formula and the periodic table, we can calculate the molecular weight to be 240.21 g/mol.
Q2: What interesting structural feature is observed in the carboxylic acid chain of this compound?
A2: The abstract mentions that the carboxylic acid chain adopts an [ap,ap] conformation due to the presence of two intramolecular O—H⋯O hydrogen bonds []. This conformation suggests a stabilized structure influenced by these internal hydrogen bonding interactions.
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